molecular formula C23H22N2O3 B2430622 Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate CAS No. 349440-98-8

Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2430622
CAS No.: 349440-98-8
M. Wt: 374.44
InChI Key: SOPUFOCCEYCMMN-UHFFFAOYSA-N
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Description

Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that features a quinoline moiety linked to a piperidine ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by the introduction of the piperidine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine itself and its derivatives, which are used in various pharmaceutical applications.

Uniqueness

Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate is unique due to its combination of a quinoline moiety and a piperidine ring, which may confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Biological Activity

Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate (CAS: 349440-98-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including antibacterial properties, enzyme inhibition, and cytotoxicity.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a quinoline moiety, which is known for its diverse biological activities. The molecular structure can be represented as follows:

  • Chemical Formula : C19_{19}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 320.38 g/mol
  • CAS Number : 349440-98-8

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinoline derivatives, including this compound. For instance, a series of quinoline derivatives were synthesized and evaluated for their antibacterial activity against various bacterial strains. The results indicated that modifications in the structure significantly enhanced antibacterial efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aStaphylococcus aureus< 16 µg/mL
5bEscherichia coli< 32 µg/mL
5cBacillus subtilis< 64 µg/mL

In particular, compounds derived from the quinoline framework demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, with some derivatives showing MIC values lower than those of standard antibiotics .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. Studies focusing on histone deacetylases (HDACs), which are critical in cancer biology, revealed that certain derivatives exhibited promising inhibitory activity.

CompoundHDAC Inhibition (%) at 2 µM
D1163.49%
D1274.91%
D2868.00%

These findings suggest that structural modifications can enhance binding affinity and selectivity towards specific HDAC isoforms, making these compounds potential candidates for cancer therapeutics .

Cytotoxicity Studies

Cytotoxicity assays using human embryonic lung fibroblast (HELF) cells showed that many synthesized derivatives exhibited low toxicity, with IC50_{50} values above 100 µM, indicating a favorable safety profile. For example:

CompoundIC50_{50} (µM)
7a>100
7b>100
12d>100

This suggests that while these compounds are effective against target enzymes, they may have minimal adverse effects on normal cells .

Case Studies

  • Antibacterial Evaluation : A study synthesized various quinoline derivatives and tested them against clinical isolates of E. coli and S. aureus. The results showed that modifications in the quinoline structure significantly influenced antibacterial potency, with some compounds achieving MIC values comparable to existing antibiotics .
  • HDAC Inhibition : In a series of experiments aimed at evaluating HDAC inhibitors, several derivatives were found to selectively inhibit HDAC3 with high potency. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with broader HDAC inhibition .

Properties

IUPAC Name

methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-28-23(27)17-11-13-25(14-12-17)22(26)19-15-21(16-7-3-2-4-8-16)24-20-10-6-5-9-18(19)20/h2-10,15,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPUFOCCEYCMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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